molecular formula C134H206N40O35S B3028741 (Leu31,pro34)-neuropeptide Y (13-36) (human, rat) CAS No. 302798-54-5

(Leu31,pro34)-neuropeptide Y (13-36) (human, rat)

Cat. No.: B3028741
CAS No.: 302798-54-5
M. Wt: 2969.4 g/mol
InChI Key: YGSAEBCJFQIEJR-VYPRQJJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Leu31,pro34)-neuropeptide Y (13-36) (human, rat) is a modified fragment of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This specific fragment, which includes leucine at position 31 and proline at position 34, is known for its role in various physiological processes, including regulation of energy balance, memory, and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Leu31,pro34)-neuropeptide Y (13-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of (Leu31,pro34)-neuropeptide Y (13-36) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Leu31,pro34)-neuropeptide Y (13-36) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

(Leu31,pro34)-neuropeptide Y (13-36) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurobiological processes, including neurotransmission and receptor binding.

    Medicine: Explored for potential therapeutic applications in treating anxiety, obesity, and other neurological disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (Leu31,pro34)-neuropeptide Y (13-36) involves its interaction with specific neuropeptide Y receptors, particularly Y2 and Y5 receptors. Upon binding to these receptors, the peptide modulates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These interactions result in various physiological effects, such as reduced anxiety and altered energy homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y (full-length): The unmodified 36-amino acid peptide with broader physiological effects.

    Peptide YY: A related peptide with similar receptor binding properties but distinct physiological roles.

    Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with unique functions in the digestive system.

Uniqueness

(Leu31,pro34)-neuropeptide Y (13-36) is unique due to its specific modifications at positions 31 and 34, which confer distinct receptor binding affinities and physiological effects. These modifications make it a valuable tool for studying the structure-activity relationships of neuropeptide Y and its receptors.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C134H206N40O35S/c1-14-69(8)105(128(207)170-98(61-102(135)181)122(201)163-92(54-67(4)5)118(197)164-93(55-68(6)7)124(203)173-106(73(12)176)129(208)160-89(25-19-50-150-134(143)144)130(209)174-51-20-26-101(174)127(206)159-86(24-18-49-149-133(141)142)113(192)161-90(107(136)186)56-74-27-35-79(177)36-28-74)172-125(204)96(59-77-33-41-82(180)42-34-77)167-121(200)97(60-78-63-145-65-151-78)168-115(194)85(23-17-48-148-132(139)140)157-117(196)91(53-66(2)3)162-110(189)72(11)154-126(205)100(64-175)171-120(199)95(58-76-31-39-81(179)40-32-76)166-119(198)94(57-75-29-37-80(178)38-30-75)165-114(193)84(22-16-47-147-131(137)138)155-108(187)71(10)153-112(191)88(45-52-210-13)158-123(202)99(62-104(184)185)169-116(195)87(43-44-103(182)183)156-109(188)70(9)152-111(190)83-21-15-46-146-83/h27-42,63,65-73,83-101,105-106,146,175-180H,14-26,43-62,64H2,1-13H3,(H2,135,181)(H2,136,186)(H,145,151)(H,152,190)(H,153,191)(H,154,205)(H,155,187)(H,156,188)(H,157,196)(H,158,202)(H,159,206)(H,160,208)(H,161,192)(H,162,189)(H,163,201)(H,164,197)(H,165,193)(H,166,198)(H,167,200)(H,168,194)(H,169,195)(H,170,207)(H,171,199)(H,172,204)(H,173,203)(H,182,183)(H,184,185)(H4,137,138,147)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)/t69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSAEBCJFQIEJR-VYPRQJJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C134H206N40O35S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2969.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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